1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid
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Overview
Description
This compound, also known by its IUPAC name 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluorocyclohexane-1-carboxylic acid, has a molecular weight of 401.41 . It is a solid substance at room temperature and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H21F2NO4/c23-22(24)11-9-21(10-12-22,19(26)27)25-20(28)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,25,28)(H,26,27) . This code provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 401.41 .Scientific Research Applications
Synthesis and Derivatives
1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid is involved in various synthetic processes. It is used in the synthesis of non-proteinogenic amino acids, such as in the creation of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives (Adamczyk & Reddy, 2001). Another application is in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, demonstrating its utility in creating complex organic compounds (Le & Goodnow, 2004).
Drug Discovery and Design
This compound has been identified as a promising building block in drug discovery due to its unique structural and chemical properties. Its fluorinated analogue, 1-Amino-4,4-difluorocyclohexanecarboxylic acid, shows potential in drug design because of its impact on conformation, lipophilicity, acidity, and fluorescent properties (Mykhailiuk et al., 2013).
Photocatalysis
In the field of photocatalysis, derivatives of this compound, such as 1-(4-(9 H-Carbazol-9-yl)phenyl)-3-amino-9 H-fluorene-2,4-dicarbonitrile, have been used as photocatalysts for decarboxylative cross-coupling reactions. These reactions are significant for preparing a variety of benzylic amines and ethers under mild conditions (Chen, Lu, & Wang, 2019).
Solid Phase Synthesis
The compound is also utilized in solid-phase synthesis, such as in the formation of N‐[(9‐Fluorenylmethoxy)carbonyl]‐L‐aspartic Acid. This demonstrates its role in synthesizing complex organic molecules, which could be useful in various chemical and pharmaceutical applications (Zander & Frank, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid” are currently unknown . This compound is a unique chemical provided for early discovery researchers
Mode of Action
It is known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) group , which is commonly used in peptide synthesis for temporary protection of the amino group .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Given the presence of the fmoc group, it’s plausible that this compound could be involved in peptide-related pathways .
Result of Action
As the compound is provided for early discovery research, its effects are likely to be the subject of ongoing or future studies .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluorocyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2NO4/c23-22(24)11-9-21(10-12-22,19(26)27)25-20(28)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFXVPLXBNBPSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1986905-26-3 |
Source
|
Record name | 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorocyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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